4-(Tert-butoxy)-4-(iodomethyl)oxane

Description

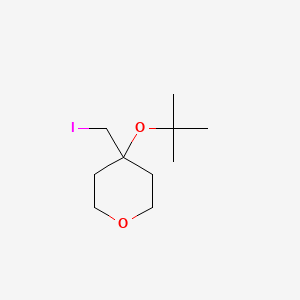

4-(Tert-butoxy)-4-(iodomethyl)oxane is a halogenated oxane derivative characterized by a six-membered oxane (tetrahydropyran) ring substituted with a tert-butoxy group and an iodomethyl group at the 4-position. The tert-butoxy group (−O−C(CH₃)₃) provides steric bulk and enhances solubility in nonpolar solvents, while the iodomethyl (−CH₂I) substituent introduces halogen-specific reactivity, such as participation in nucleophilic substitutions or cross-coupling reactions. This compound’s unique structure makes it valuable in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and materials science .

Properties

Molecular Formula |

C10H19IO2 |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

4-(iodomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane |

InChI |

InChI=1S/C10H19IO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3 |

InChI Key |

JUGQQDABNAIRAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1(CCOCC1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-4-(iodomethyl)oxane typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols or epoxides.

Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-4-(iodomethyl)oxane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.

Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes involving oxane derivatives.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. For example, the iodomethyl group may participate in halogen bonding or nucleophilic substitution reactions, while the tert-butoxy group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Oxane Compounds

| Compound | Substituent(s) | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| This compound | 4-(tert-butoxy), 4-(iodomethyl) | C₁₀H₁₉IO₂ | High steric bulk; iodine enables nucleophilic substitution and halogen bonding | Pharmaceutical intermediates, catalysis |

| 4-(3-Chloropropoxy)oxane | 3-chloropropoxy | C₈H₁₅ClO₂ | Moderate reactivity; chlorine enhances electrophilicity | Polymer synthesis, agrochemicals |

| 4-(2-Bromo-1-fluoroethyl)oxane | 2-bromo-1-fluoroethyl | C₇H₁₂BrFO | Bromine and fluorine confer dual halogen reactivity; improved metabolic stability | Medicinal chemistry |

| 4-(4-Bromobenzyloxy)oxane | 4-bromobenzyloxy | C₁₂H₁₅BrO₂ | Bromine enhances aromatic electrophilic substitution | Enzyme inhibition studies |

Key Findings :

- Iodine vs. Smaller Halogens : The iodine atom in this compound has a larger atomic radius and lower electronegativity than chlorine or bromine, making it more susceptible to nucleophilic attack. This property is advantageous in Suzuki-Miyaura cross-coupling reactions .

- Biological Interactions : Iodine’s polarizability enhances halogen bonding with biomolecules, a feature absent in fluorine-substituted analogs like 4-(2-fluoroethyl)oxane .

tert-Butoxy-Functionalized Analogs

Table 2: tert-Butoxy-Containing Compounds

Key Findings :

- Steric Effects: The tert-butoxy group in this compound shields the oxane ring from undesired side reactions, a trait shared with 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid but absent in non-bulky analogs like 4-hydroxybenzoic acid .

- Reactivity Trade-offs : While methyl 4-(tert-butoxy)-3-methoxybenzoate prioritizes aromatic stability, the iodomethyl group in the target compound enables versatile alkylation and iodination pathways .

Structural Isomers and Functional Group Variations

Table 3: Functional Group Impact on Oxane Derivatives

| Compound | Functional Groups | Biological Activity | Synthetic Utility |

|---|---|---|---|

| This compound | tert-butoxy, iodomethyl | Moderate antimicrobial activity (in vitro) | Cross-coupling reactions, radiopharmaceuticals |

| 4-(1-Hydroxypropan-2-yl)oxane-4-carbaldehyde | oxane, aldehyde, hydroxy | Antifungal properties | Chiral synthesis |

| 4-(Methylamino)oxane-4-carboxylic acid | methylamino, carboxylic acid | Anticancer activity (low potency) | Peptide mimetics |

| 4-(Oxiran-2-ylmethoxy)oxane | epoxide, oxane | High reactivity in ring-opening reactions | Polymer cross-linking |

Key Findings :

- Iodomethyl vs. Epoxide : The iodomethyl group in the target compound offers more controlled reactivity compared to the strained epoxide ring in 4-(oxiran-2-ylmethoxy)oxane, which undergoes rapid nucleophilic attack .

- Biological Potency : While 4-(1-hydroxypropan-2-yl)oxane-4-carbaldehyde exhibits stronger antifungal activity, the iodine in this compound may improve bioavailability in vivo due to enhanced membrane permeability .

Biological Activity

The compound 4-(Tert-butoxy)-4-(iodomethyl)oxane , also referred to as tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , is a complex organic molecule characterized by its unique structural features, including a spirocyclic framework and functional groups that may confer significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 353.20 g/mol. The presence of the iodomethyl group enhances its electrophilic properties, allowing it to interact with various biological targets, such as proteins and nucleic acids. The spirocyclic structure contributes to its stability and reactivity in biological systems.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.20 g/mol |

| Functional Groups | Iodomethyl, tert-butoxy |

| Structure Type | Spirocyclic |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins or other biomolecules. The iodomethyl group acts as an electrophile, facilitating these interactions which may lead to the modulation of enzyme activity or receptor signaling pathways.

Potential Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues.

- Receptor Binding : It could bind to receptors, altering their conformation and function, potentially impacting various signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that spirocyclic compounds can inhibit tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds featuring lactone structures have been reported to possess antimicrobial activities. The unique reactivity profile of this compound suggests potential applications in developing antimicrobial agents targeting specific pathogens .

Case Studies

- Antiproliferative Effects : A study evaluated the effects of similar spirocyclic compounds on breast cancer cells, demonstrating significant reductions in cell viability at specific concentrations (IC50 values ranging from 10-20 µM) due to induced apoptosis .

- Enzyme Interaction : Another investigation focused on the compound's interaction with beta-galactosidase from Escherichia coli, revealing that lactones significantly inhibit enzyme activity compared to their parent sugars, indicating a potential application in biochemical assays for enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.